3-benzyl-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
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Description
3-benzyl-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a novel quinazoline derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound exhibits a diverse range of biological activities, including anticancer, antifungal, and antibacterial properties.
Scientific Research Applications
Gly/NMDA and AMPA Receptor Antagonists
The synthesis of derivatives of quinazoline-2,4-dione, such as 3-hydroxy-quinazoline-2,4-dione, has shown potential in the development of selective Gly/NMDA and AMPA receptor antagonists. Introduction of specific substituents can yield compounds with selective affinity towards Gly/NMDA or AMPA receptors, which could be useful in neurological research and therapy (Colotta et al., 2004).
Antitumor Activity
Novel bioactive analogs bearing the 1,2,4-oxadiazole ring, structurally related to natural products, have been synthesized and tested for antitumor activity. These compounds, including variants with specific moieties, exhibit potent antitumor effects against various cell lines, suggesting their relevance in cancer research (Maftei et al., 2013).
Synthesis of Heterocyclic Compounds
The compound's structural framework is utilized in the synthesis of various heterocyclic compounds. Techniques and reactions involving quinazoline derivatives are instrumental in creating diverse chemical entities, which have broad applications in medicinal chemistry and drug design (Bogdanov & Mironov, 2016).
Antimicrobial Activity
Some derivatives of 3-benzyl-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione have been synthesized and screened for their antibacterial and antifungal activities. These studies provide insights into the compound's potential use in developing new antimicrobial agents (Gupta et al., 2008).
Anticancer Agents
Novel quinazolinone derivatives have been synthesized and evaluated for their cytotoxic effects on cancer cell lines. These compounds, with specific structural modifications, have shown significant anticancer activity, highlighting their potential as therapeutic agents in oncology (Poorirani et al., 2018).
properties
IUPAC Name |
3-benzyl-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c1-15-7-5-6-10-18(15)21-26-22(31-27-21)17-11-12-19-20(13-17)25-24(30)28(23(19)29)14-16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHXNXIYFJRQKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione |
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